2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine
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Overview
Description
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring. This compound is of significant interest in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves multiple steps. One common method starts with 2,3-dichloro-5-(trifluoromethyl)pyridine as the raw material. The process includes nucleophilic substitution and decarboxylation reactions to form 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. This intermediate is then subjected to catalytic hydrogenation reduction and hydrolysis to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis is optimized for high yield and purity. The preferred solvent is DMF, and the base used is anhydrous potassium carbonate. The hydrogenation reaction is carried out using a 5% Pd/C catalyst at a temperature of 15°C for 12 hours. The final product is obtained with a yield of 78.8% and a purity of 96.2% .
Chemical Reactions Analysis
Types of Reactions
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions are frequently employed, especially in the presence of bases like potassium carbonate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with Pd/C catalyst.
Bases: Anhydrous potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. This compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]ethanamine
- 3-Chloro-5-(trifluoromethyl)-2-(2-aminoethyl)pyridine
Uniqueness
What sets 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine apart from similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The combination of the chloro and trifluoromethyl groups enhances its reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H8ClF3N2 |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-2-1-5(8(10,11)12)6(14-7)3-4-13/h1-2H,3-4,13H2 |
InChI Key |
SUCPUIYGVRLVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CCN)Cl |
Origin of Product |
United States |
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